molecular formula C23H16BrN3 B3300298 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-60-2

3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B3300298
CAS No.: 901030-60-2
M. Wt: 414.3 g/mol
InChI Key: IGMCCWJFPZCUOE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted at position 3 with a 4-bromophenyl group and at position 1 with a 4-methylphenyl group.

Synthesis: The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves cyclization reactions. For example, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine can be reacted with substituted anilines to introduce diverse substituents at position 4 . The bromophenyl and methylphenyl groups in this compound likely arise from functionalized benzaldehyde or aniline precursors during multi-step synthetic routes, as seen in related pyrazoloquinoline syntheses .

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3/c1-15-6-12-18(13-7-15)27-23-19-4-2-3-5-21(19)25-14-20(23)22(26-27)16-8-10-17(24)11-9-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMCCWJFPZCUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with an appropriate diketone or aldehyde.

    Quinoline ring formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aniline derivative under acidic or basic conditions to form the quinoline ring.

    Bromination and methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, microwave-assisted synthesis, and solvent-free conditions to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce nitro groups or carbonyl groups to amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Pyrazoloquinoline Derivatives

Structural and Functional Comparisons

The pharmacological and physicochemical properties of pyrazoloquinolines are highly dependent on substituent patterns and core isomerism. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents (Position) Molecular Formula Key Activities/Findings References
3-(4-Bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 3: 4-Bromophenyl; 1: 4-Methylphenyl C₂₃H₁₆BrN₃ Potential anti-inflammatory activity inferred from structural analogs
3-Amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (Compound 42) Pyrazolo[4,3-c]quinoline 3: Amino; 4: 4-Fluorophenylamino C₁₆H₁₂FN₅ Specific inhibition of bacterial β-glucuronidase (pH-dependent), reduces chemotherapy-induced diarrhea
8-Fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 8: Fluoro; 3: 3-Methoxyphenyl; 1: 4-Methylphenyl C₂₄H₁₈FN₃O Screening hit with anti-inflammatory potential (IC₅₀ in submicromolar range)
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) Pyrazolo[4,3-c]quinoline 2: 4-Bromophenyl C₁₆H₁₀BrN₃ Synthetic intermediate; IR ν = 1605 cm⁻¹ (C=N stretch)
5-Bromo-3-methyl-7,9-diphenyl-3H-pyrazolo[4,3-f]quinoline Pyrazolo[4,3-f]quinoline 5: Bromo; 3: Methyl; 7,9: Phenyl C₂₃H₁₆BrN₃ Cytotoxicity and topoisomerase I/IIα inhibition
Key Observations:

Core Isomerism: Pyrazolo[4,3-c]quinoline derivatives (e.g., target compound and Compound 42) exhibit distinct biological activities compared to pyrazolo[4,3-f]quinolines (e.g., topoisomerase inhibitors in Table 1). The position of the pyrazole ring fusion alters electronic properties and binding interactions .

Substituent Effects: Bromophenyl vs. Fluorophenyl: Bromine’s electron-withdrawing nature may enhance metabolic stability compared to fluorine, as seen in Compound 42’s pH-dependent β-glucuronidase inhibition . Amino vs. Methoxy Groups: Amino substituents (e.g., in Compound 42) improve solubility and hydrogen-bonding capacity, whereas methoxy groups (e.g., in 8-fluoro-3-methoxyphenyl analog) enhance lipophilicity .

Pharmacological Profiles: Anti-inflammatory activity is linked to substituents like 4-fluorophenylamino (Compound 42) and 3-methoxyphenyl (Table 1) . Bromophenyl-substituted compounds (e.g., target compound) are understudied but inferred to share bioactivity trends with chloro or fluorophenyl analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions impact yield?

  • Methodology : Multi-step synthesis typically involves (i) condensation of substituted phenylhydrazines with quinoline precursors, (ii) cyclization under reflux with catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling, and (iii) purification via column chromatography. Microwave-assisted synthesis (80–120°C, 30–60 min) enhances efficiency by reducing reaction times and improving yields (up to 65% vs. 40% conventional) .
  • Key parameters : Solvent polarity (DMF/THF), temperature control (±2°C), and catalyst loading (5–10 mol%) are critical for minimizing side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical workflow :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.8 ppm; methyl groups at δ 2.3–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 414.306) .
  • X-ray crystallography : Resolve 3D conformation (e.g., orthorhombic crystal system, space group P21/c) for structure-activity studies .

Advanced Research Questions

Q. How do substituents (e.g., bromophenyl vs. chlorophenyl) influence biological activity in pyrazoloquinoline derivatives?

  • Structure-activity relationship (SAR) :

  • Electron-withdrawing groups (Br, Cl) : Enhance binding to enzymes like β-glucuronidase (IC₅₀: 1.2–3.5 µM for bromo derivatives vs. 5.8 µM for methoxy analogs) by increasing electrophilicity .
  • Steric effects : Bulky substituents at position 3 reduce activity against iNOS (e.g., 4-methylphenyl decreases inhibition by ~30% compared to unsubstituted phenyl) .
    • Methodological validation : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with active sites (e.g., β-glucuronidase’s His416 residue) .

Q. What mechanisms underlie the anti-inflammatory activity of this compound?

  • Pathway modulation :

  • iNOS/COX-2 inhibition : Downregulates LPS-induced NO production (IC₅₀: 0.8 µM) by blocking NF-κB translocation to the nucleus .
  • ROS scavenging : Reduces intracellular ROS levels by 60% at 10 µM in RAW 264.7 macrophages .
    • Experimental design : Use Western blotting to quantify protein expression (e.g., iNOS reduction by 70% post-treatment) and ELISA for cytokine profiling (TNF-α, IL-6) .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

  • Data reconciliation strategies :

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., 24-h incubation, 10% FBS). Variability may arise from cell line differences (e.g., HT-29 vs. HCT116) .
  • Control normalization : Use internal standards (e.g., 1400W for iNOS inhibition) to calibrate inter-laboratory results .
    • Meta-analysis : Pool data from ≥5 studies to identify trends (e.g., bromophenyl derivatives show 2.3-fold higher potency than fluorophenyl analogs) .

Key Recommendations for Researchers

  • Prioritize microwave-assisted synthesis for higher yields and reproducibility .
  • Combine X-ray crystallography with DFT calculations to predict substituent effects on bioactivity .
  • Validate mechanisms using knock-out models (e.g., iNOS⁻/⁻ macrophages) to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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